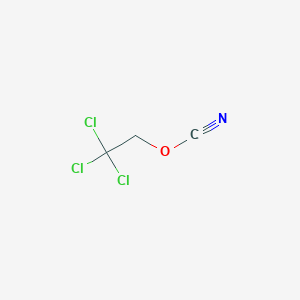
2,2,2-Trichloroethyl cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethyl cyanate is an organic compound with the molecular formula C3H2Cl3NO. It is a derivative of trichloroethanol, where the hydroxyl group is replaced by a cyanate group. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl cyanate can be synthesized through the reaction of 2,2,2-trichloroethanol with cyanogen chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the cyanate group.
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of 2,2,2-trichloroethanol with cyanogen chloride. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2,2,2-Trichloroethyl cyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: Reduction reactions can convert it to trichloroethylamine.
Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Trichloroethylamine.
Substitution: Various substituted trichloroethyl derivatives depending on the nucleophile used.
科学研究应用
2,2,2-Trichloroethyl cyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trichloroethyl cyanate involves its reactivity with nucleophiles. The cyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroethanol: A precursor to 2,2,2-Trichloroethyl cyanate, used as a sedative and in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Used as a protecting group for amines and alcohols in organic synthesis.
Trichloroacetic acid: A product of the oxidation of this compound, used in chemical peels and as a reagent in organic synthesis.
Uniqueness
This compound is unique due to its cyanate group, which imparts distinct reactivity compared to its analogs
属性
CAS 编号 |
1118-44-1 |
|---|---|
分子式 |
C3H2Cl3NO |
分子量 |
174.41 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl cyanate |
InChI |
InChI=1S/C3H2Cl3NO/c4-3(5,6)1-8-2-7/h1H2 |
InChI 键 |
MOPMIZNLSWJZQK-UHFFFAOYSA-N |
规范 SMILES |
C(C(Cl)(Cl)Cl)OC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















